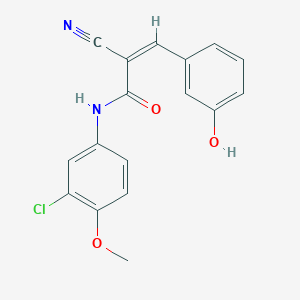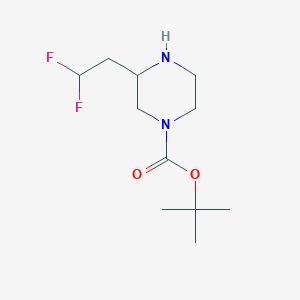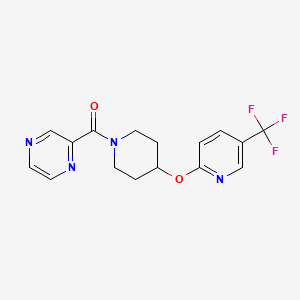
(Z)-N-(3-Chloro-4-methoxyphenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(3-Chloro-4-methoxyphenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide, also known as CMHP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. CMHP is a derivative of curcumin, a natural compound found in turmeric, and has been shown to possess anti-inflammatory, antioxidant, and anticancer properties.
Applications De Recherche Scientifique
Pharmacological Effects and Mechanisms
Compounds with structures similar to "(Z)-N-(3-Chloro-4-methoxyphenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide" often exhibit a range of pharmacological effects. For instance, metoclopramide, a compound with pharmacological properties, is used for gastrointestinal disorders due to its ability to enhance gastrointestinal motility. It acts by antagonizing dopamine receptors and sensitizing muscarinic receptors in the gastrointestinal smooth muscle, coordinating gastric, pyloric, and small intestinal motor function (Mishra et al., 2017).
Environmental Degradation and Polymer Chemistry
In the context of environmental science and polymer chemistry, certain phosphonate and phosphoric acid esters are utilized for the degradation of polymers like polyurethanes, polycarbonates, and polyamides. This process facilitates the recycling or disposal of polymer-based materials, potentially reducing environmental pollution (Mitova et al., 2013).
Antimicrobial Activities
Eugenol, a hydroxyphenyl propene found in essential oils of several plants, exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. Its mechanisms of action include disruption of microbial membranes, inhibition of enzyme activity, and interference with microbial motility and adhesion (Marchese et al., 2017).
Propriétés
IUPAC Name |
(Z)-N-(3-chloro-4-methoxyphenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-23-16-6-5-13(9-15(16)18)20-17(22)12(10-19)7-11-3-2-4-14(21)8-11/h2-9,21H,1H3,(H,20,22)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPLWWCFKSKWHC-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)O)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)/C(=C\C2=CC(=CC=C2)O)/C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzo[e][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide](/img/structure/B2904270.png)
![1-allyl-4-(1-(2-(4-(tert-butyl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2904271.png)
![N-(2-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2904272.png)

![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2904276.png)


![p-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2904283.png)
![4-(4-isopropylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2904286.png)


![2-Methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-YL)-1,3-thiazol-2-YL]benzamide](/img/structure/B2904290.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(2,3-dimethylphenoxy)propanamide](/img/structure/B2904291.png)